

NVP-ADW742 Specificity Profile

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Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

Cat. No.: S548342

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The table below summarizes the key specificity data for **NVP-ADW742** from published research:

Target / Aspect	Profile (IC ₅₀ or Context)	Experimental Context	Source / PMID
Primary Target: IGF-1R	0.17 μ M (cellular autophosphorylation)	Human MiaPaCa2 cells	[1]
Selectivity vs. InsR	~16-fold selective (IC ₅₀ IGF-1R: 0.17 μ M; InsR: 2.8 μ M)	Cellular assays	[1]
Off-Target Kinases	Minimal inhibition at >5 μ M (c-Kit, HER2, PDGFR, VEGFR-2, Bcr-Abl)	In vitro kinase profiling	[1]
Context-Dependent c-Kit Effect	IC ₅₀ of 1-5 μ M for inhibiting SCF-mediated Kit phosphorylation	H526 SCLC cell line	[2]

Experimental Protocols for Specificity Validation

To confirm that **NVP-ADW742** is working specifically in your experimental system, you can adopt the following validated methodologies.

Protocol 1: Validating IGF-1R Pathway Inhibition (Capture ELISA)

This protocol is used to determine the IC₅₀ of **NVP-ADW742** for IGF-1R autophosphorylation [1].

- **Cell Seeding:** Seed NWT-21 cells into 96-well tissue culture plates. Grow them in complete growth medium until 70-80% confluency.
- **Serum Starvation:** Starve the cells for 24 hours in medium containing 0.5% FCS to minimize basal signaling.
- **Compound Treatment:** Incubate the cells with a concentration gradient of **NVP-ADW742** (dissolved in DMSO) for 90 minutes.
- **Ligand Stimulation:** Stimulate the cells with 10 ng/mL of IGF-I for 10 minutes at 37°C to activate IGF-1R.
- **Cell Lysis:** Place the plates on ice, wash the cells twice with ice-cold PBS, and lyse them with 50 µL/well of RIPA buffer.
- **Capture ELISA:**
 - Transfer the lysates to a black ELISA plate pre-coated with capture antibodies specific for IGF-1R.
 - After an incubation period, add 40 µL of an alkaline phosphatase (AP)-labeled anti-phosphotyrosine antibody (e.g., PY20(AP)), diluted to 0.2 µg/mL in RIPA buffer, and incubate overnight at 4°C.
 - The following day, wash the plates and incubate for 45 minutes at room temperature with a luminescent AP substrate (e.g., CDP-Star RTU with Emerald II).
 - Measure the luminescence using a scintillation counter or compatible plate reader. The signal is proportional to the level of IGF-1R phosphorylation.

Protocol 2: Assessing Cellular Viability and Proliferation (MTT Assay)

This method is used to determine the effect of **NVP-ADW742** on cell growth [1].

- **Cell Plating:** Plate the chosen cell lines (e.g., MM-1S, RPMI-8226/S) in appropriate culture plates.
- **Compound Treatment:** Expose the cells to a range of concentrations of **NVP-ADW742** (typically from nanomolar to low micromolar) for a desired duration, commonly 48 hours. Include controls with DMSO vehicle only.
- **Viability Measurement:** Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.
- **Solubilization and Quantification:** Solubilize the formed crystals with a solvent (e.g., DMSO or isopropanol) and measure the absorbance of the solution using a plate reader. The absorbance correlates with the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC₅₀ value for each cell line.

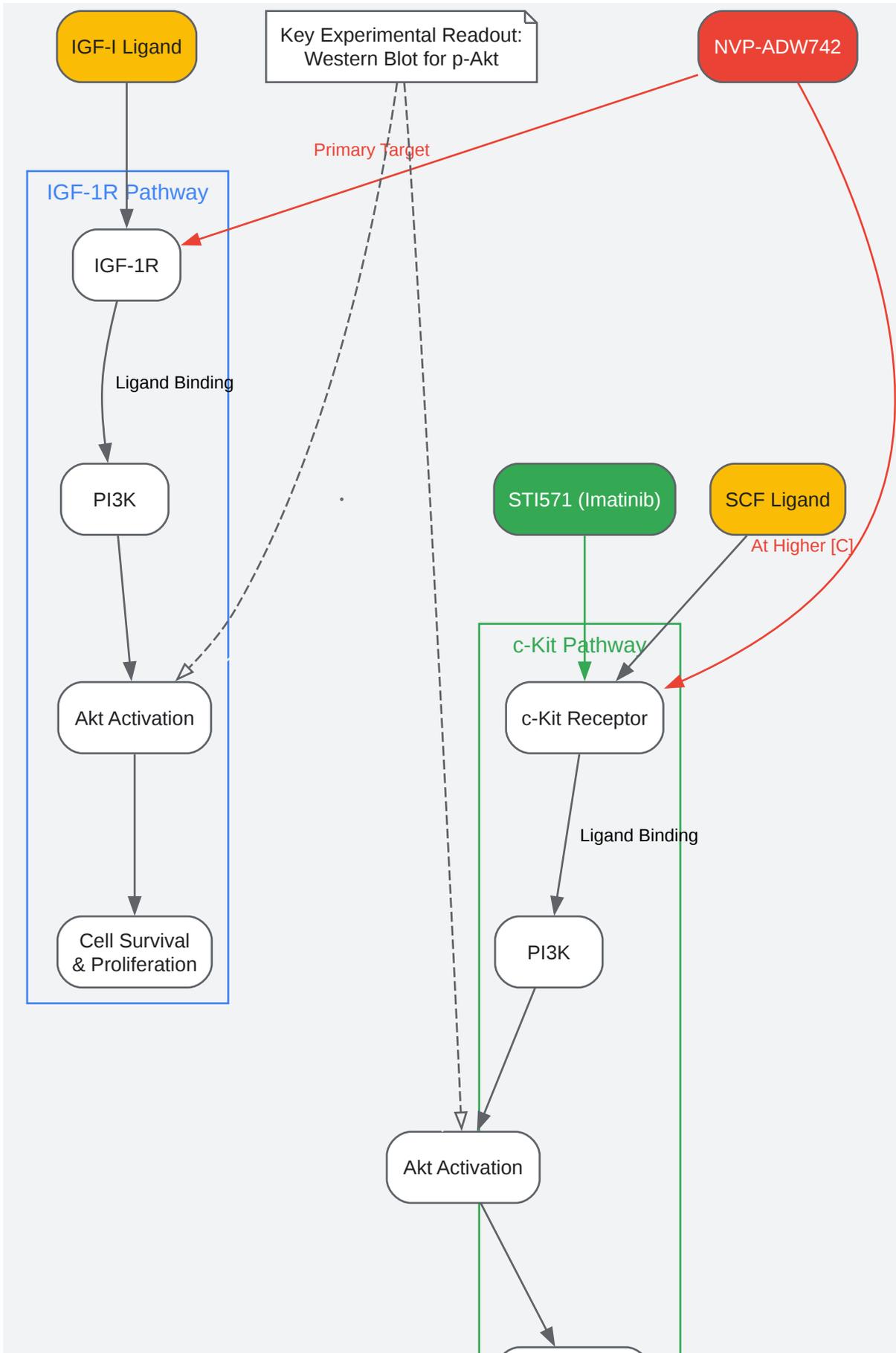
Troubleshooting Common Specificity Issues

Here are answers to frequently asked questions regarding unexpected results with **NVP-ADW742**.

- **Q: I observe cytotoxic effects at concentrations above 1 μ M that are not consistent with pure IGF-1R inhibition. What could be happening?**
 - **A:** This is a recognized phenomenon. While **NVP-ADW742** is highly selective for IGF-1R over InsR at low concentrations, **it can inhibit c-Kit signaling at higher concentrations (IC₅₀ of 1-5 μ M)** [2]. If your cell system has an active SCF/Kit autocrine loop, effects seen above 1 μ M may be due to combined inhibition of IGF-1R and c-Kit. It is crucial to perform dose-response curves and use concentrations at or below 0.5 μ M for studies aiming for selective IGF-1R blockade.
- **Q: The growth inhibitory effect of NVP-ADW742 is weak in my cell model. Why?**
 - **A:** The efficacy of **NVP-ADW742** is highly context-dependent. Research has shown that some cancer cells, particularly those with active SCF/Kit autocrine loops, are less sensitive to **NVP-ADW742** monotherapy (IC₅₀ of 4-7 μ M) [2]. In such models, **a synergistic combination with a c-Kit inhibitor (like imatinib/STI571) is necessary for potent growth inhibition and apoptosis** [2] [3]. You should characterize the signaling dependencies of your model system.
- **Q: How can I confirm that the observed phenotypic effects are truly on-target?**
 - **A:** Beyond checking viability, directly assess the downstream signaling pathway.
 - Treat cells with **NVP-ADW742** across a concentration range.
 - Stimulate with IGF-I ligand.
 - Perform western blot analysis on cell lysates to monitor:
 - **Reduction in phosphorylated IGF-1R and Akt.** This confirms on-target activity [2] [4] [3].
 - **No change in total IGF-1R, Akt, or proteins in unrelated pathways.** This confirms specificity. The dephosphorylation of Akt is a key pharmacodynamic marker for this compound [3].

NVP-ADW742 Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathways affected by **NVP-ADW742** and the context for its combination use, integrating the key troubleshooting insights.



Cell Survival
& Proliferation

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